5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic compound with unique structural features that make it an object of significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions combining aromatic nucleophilic substitution, cyclization, and condensation reactions. Key reagents might include ethyl bromoacetate, 3,4-dihydroisoquinoline, 4-nitrobenzyl chloride, and thiosemicarbazide. The reaction conditions usually involve anhydrous solvents like dichloromethane, dimethylformamide (DMF), and bases such as potassium carbonate, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of such compounds would focus on optimizing yield, purity, and cost-efficiency. Automated synthesizers and flow chemistry techniques could be employed to enhance scalability. The reaction parameters such as temperature, solvent choice, and reagent concentration would be meticulously controlled to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various types of chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions: Common reagents for these reactions might include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reactions typically occur under mild to moderate temperatures, often in the presence of catalysts or under inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Depending on the type of reaction and conditions, major products might include the respective oxides, reduced amines or alcohols, and substituted derivatives. The unique structure of the compound allows for selective reactivity at different sites, facilitating the formation of a variety of products.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable building block for the synthesis of complex molecules. Its structural diversity makes it suitable for various functionalization reactions.
Biology: In biology, the compound might be explored for its potential as an inhibitor or activator of specific enzymes or receptors. The presence of the nitro group suggests potential activity in redox biology and signal transduction pathways.
Medicine: Medicinally, 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol could be investigated for its pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory activities. Its unique structure may allow it to interact with various biomolecular targets, making it a candidate for drug development.
Industry: In industry, the compound may be used in the synthesis of advanced materials or as a catalyst in specific chemical processes. Its diverse reactivity provides multiple avenues for application in industrial chemistry.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or DNA. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) or modulating redox-sensitive signaling pathways. The triazole and thiazole rings might interact with specific protein pockets, influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds:
4-Nitrophenylmethyl derivatives
Isoquinoline-based compounds
Thiazole and triazole-containing molecules
Uniqueness: What sets 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol apart is its intricate structure combining multiple pharmacophores in a single molecule
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-nitrophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-2-18-23-22-26(24-18)21(28)20(31-22)19(15-7-9-17(10-8-15)27(29)30)25-12-11-14-5-3-4-6-16(14)13-25/h3-10,19,28H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKXKKDYSJVDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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